2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
CAS No.:
Cat. No.: VC17248865
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNO2 |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 2-(chloromethyl)-1,3-benzoxazol-5-ol |
| Standard InChI | InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2 |
| Standard InChI Key | DHZHGFQDMKKOIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1O)N=C(O2)CCl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The benzoxazole scaffold consists of a benzene ring fused to an oxazole moiety, with the oxazole’s oxygen and nitrogen atoms at positions 1 and 3, respectively. In 2-(chloromethyl)-5-hydroxybenzo[d]oxazole, the chloromethyl (-CH2Cl) group at position 2 and hydroxyl (-OH) group at position 5 introduce distinct electronic and steric effects. The molecular formula is C8H6ClNO2, with a molecular weight of 183.59 g/mol .
Table 1: Comparative molecular properties of related benzoxazole derivatives
Spectral Data
While direct spectral data for 2-(chloromethyl)-5-hydroxybenzo[d]oxazole are unavailable, inferences can be drawn from related compounds:
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NMR: The aromatic protons adjacent to the hydroxyl group (position 5) may resonate downfield (δ 7.5–8.0 ppm) due to electron withdrawal, while the chloromethyl protons are expected near δ 4.5–5.0 ppm .
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IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) would dominate .
Synthetic Pathways
Intermediate Preparation
The synthesis of chloromethyl-substituted benzoxazoles often begins with 2-aminophenol derivatives. For example:
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Formation of benzoxazole core: Reaction of 2-aminophenol with chloroacetyl chloride or ethyl chloroacetimidate hydrochloride yields 2-chloromethyl-benzoxazole intermediates .
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Hydroxylation at position 5: Electrophilic substitution or directed ortho-metalation could introduce the hydroxyl group, though specific protocols require optimization .
Challenges and Optimization
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Regioselectivity: Ensuring hydroxylation occurs exclusively at position 5 may require directing groups or protective strategies.
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Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions .
Physicochemical Properties
Solubility and Reactivity
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